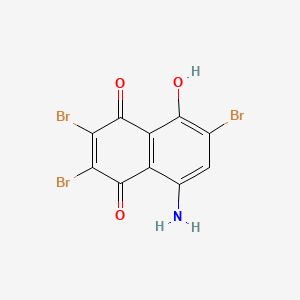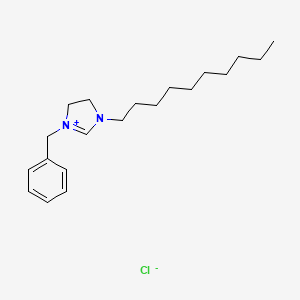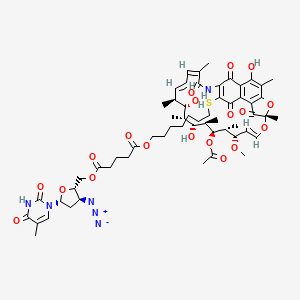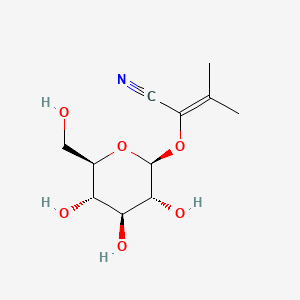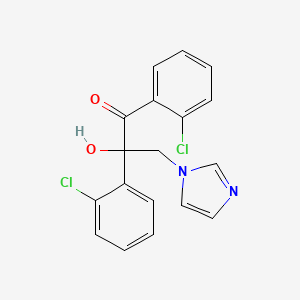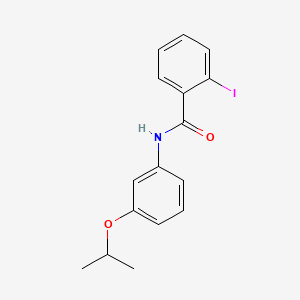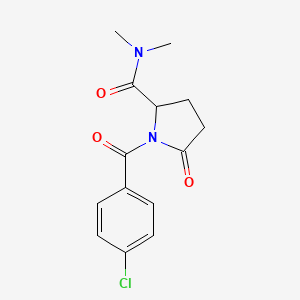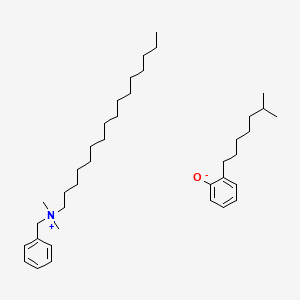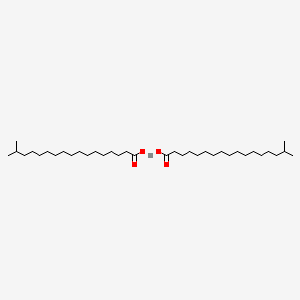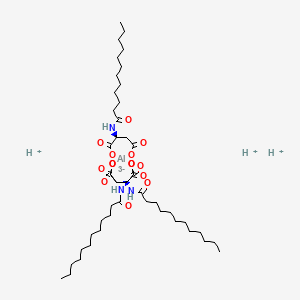
Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) is a complex organometallic compound with a unique structure that combines aluminum with a glutamate derivative
Vorbereitungsmethoden
The synthesis of Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) typically involves the reaction of aluminum salts with N-(1-oxododecyl)-L-glutamic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aluminum complexes.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) involves its interaction with molecular targets, such as enzymes and proteins. The compound binds to these targets through coordination bonds, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) can be compared with other similar compounds, such as:
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]gallate(3-): Similar in structure but contains gallium instead of aluminum.
Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]ferrate(3-): Contains iron instead of aluminum, leading to different chemical properties and applications.
The uniqueness of Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) lies in its specific interaction with aluminum, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
57522-58-4 |
|---|---|
Molekularformel |
C48H84AlN3O15 |
Molekulargewicht |
970.2 g/mol |
InChI |
InChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1 |
InChI-Schlüssel |
HICJVSICTXPOAD-QYJALFKOSA-K |
Isomerische SMILES |
[H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)C[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)C[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O |
Kanonische SMILES |
[H+].[H+].[H+].CCCCCCCCCCCC(=O)NC1CC(=O)O[Al-3]23(OC(=O)CC(C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)CC(C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


